molecular formula C10H15N5S B7438202 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

Katalognummer B7438202
Molekulargewicht: 237.33 g/mol
InChI-Schlüssel: QORVGTGLHLZPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine, also known as CCT137690, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of triazine-based inhibitors that target the cell cycle checkpoint kinase 2 (CHK2), a key regulator of the DNA damage response pathway.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves the inhibition of CHK2, a protein kinase that plays a critical role in the DNA damage response pathway. CHK2 is activated in response to DNA damage and phosphorylates several downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting CHK2, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine disrupts the DNA damage response pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to induce apoptosis in cancer cells by activating several apoptotic pathways, including the intrinsic and extrinsic pathways. Moreover, this compound has been shown to inhibit cell cycle progression and induce cell cycle arrest in the G2/M phase. Additionally, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is its high selectivity for CHK2, which reduces the risk of off-target effects. Moreover, this compound has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the main limitations of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Zukünftige Richtungen

Several future directions for research on 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine include:
1. Studying the efficacy of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine in combination with other cancer therapies, such as radiation therapy and chemotherapy.
2. Investigating the potential of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Developing new analogs of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine with improved pharmacokinetic properties and potency.
4. Investigating the mechanisms of resistance to 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine in cancer cells and developing strategies to overcome resistance.
5. Studying the effects of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine on the tumor microenvironment and immune system.
Conclusion
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. This compound inhibits CHK2, a key regulator of the DNA damage response pathway, and induces apoptosis in cancer cells. Moreover, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Further research is needed to fully understand the potential of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine as a therapeutic agent for cancer and other diseases.

Synthesemethoden

The synthesis of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves a series of chemical reactions, starting with the reaction of 2-chloro-4,6-dimethylpyrimidine with morpholine to form 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with cyclopropylamine and sulfur to yield 4-cyclopropyl-6-thiomorpholin-4-ylpyrimidine. Finally, the triazine ring is formed by reacting the pyrimidine intermediate with cyanogen bromide and ammonium carbonate.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. Moreover, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.

Eigenschaften

IUPAC Name

4-cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S/c11-9-12-8(7-1-2-7)13-10(14-9)15-3-5-16-6-4-15/h7H,1-6H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORVGTGLHLZPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CCSCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.